molecular formula C27H25N3O5 B3025781 (alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide

(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide

Cat. No.: B3025781
M. Wt: 471.5 g/mol
InChI Key: LDKLOMSOXDMAOI-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAY10763 is a dual inhibitor of indolamine 2,3-dioxygenase 1 (IDO1;  IC50 = 46 nM) and STAT3 activation. It binds to STAT3 (Kd = 530 nM) and selectively reduces the levels of STAT3 phosphorylated at the tyrosine in position 705 (STAT3Y705) over phosphorylated STAT3S727, STAT1, and STAT5 in SKOV3 cells when used at a concentration of 500 nM. It also inhibits STAT3 nuclear translocation in SKOV3 cells. CAY10763 is cytotoxic to HCT116, SKOV3, A549, and HepG2 cancer cells (IC50s = 37, 28, 33, and 12 nM, respectively). It reduces tumor growth in a B16/F10 murine melanoma model and a HepG2 mouse xenograft model when administered at doses of 100 and 10 mg/kg, respectively.

Scientific Research Applications

  • Synthesis and Reactions of Naphthalene Derivatives : Research has explored the synthesis of naphthalene derivatives and their reactions, which are relevant to the compound . For instance, Hirota et al. (1978) investigated the reactions of benzyl ketones with formamide or acetamide, leading to the formation of enamines and aminopyrimidines, among other compounds (Hirota, Koyama, Nanba, Yamato, & Matsumura, 1978).

  • Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives : Kotha and Brahmachary (2000) synthesized conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions, which may be related to the structural aspects of the compound of interest (Kotha & Brahmachary, 2000).

  • Use of OxymaPure in Synthesis of α-Ketoamide Derivatives : A study by El‐Faham et al. (2013) discussed using OxymaPure in the synthesis of a series of α-ketoamide derivatives, which shares some structural similarities with the compound (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

  • Properties and Reactions of Methylglyoxal : Research by Nemet et al. (2006) investigated methylglyoxal, an alpha-oxoaldehyde, and its reactions, which can be relevant to understanding the chemical behavior of naphthalene derivatives (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Syntheses of Rigid Catecholamine Derivatives : Oka et al. (1977) conducted studies on synthesizing conformationally rigid derivatives of catecholamines, which can provide insights into the structural and chemical properties of related compounds (Oka, Motohashi, Sugihara, Miyashita, Itoh, Nishikawa, & Yurugi, 1977).

Properties

IUPAC Name

(2R)-N-(3,5-dimethoxyphenyl)-2-[(1-hydroxy-4-nitrosonaphthalen-2-yl)amino]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-34-19-13-18(14-20(15-19)35-2)28-27(32)25(12-17-8-4-3-5-9-17)29-24-16-23(30-33)21-10-6-7-11-22(21)26(24)31/h3-11,13-16,25,29,31H,12H2,1-2H3,(H,28,32)/t25-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKLOMSOXDMAOI-RUZDIDTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C(CC2=CC=CC=C2)NC3=C(C4=CC=CC=C4C(=C3)N=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC3=C(C4=CC=CC=C4C(=C3)N=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide
Reactant of Route 2
Reactant of Route 2
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide
Reactant of Route 3
Reactant of Route 3
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide
Reactant of Route 4
Reactant of Route 4
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide
Reactant of Route 5
Reactant of Route 5
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide
Reactant of Route 6
Reactant of Route 6
(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.